molecular formula C19H21F3N2OS B11070520 N-(1-Adamantylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

N-(1-Adamantylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B11070520
M. Wt: 382.4 g/mol
InChI Key: MBRHDXOBDUDXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound characterized by the presence of an adamantyl group, a trifluoromethylphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the following steps:

    Formation of Adamantylcarbonyl Chloride: Adamantane is reacted with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF) to form adamantylcarbonyl chloride.

    Reaction with 3-(Trifluoromethyl)aniline: The adamantylcarbonyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the corresponding amide.

    Formation of Thiourea: The amide is subsequently reacted with thiophosgene or ammonium thiocyanate to form the final thiourea compound.

Industrial Production Methods

Industrial production of N-(1-Adamantylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Adamantylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(1-Adamantylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides steric hindrance, enhancing binding affinity, while the trifluoromethyl group increases lipophilicity, improving membrane permeability. The thiourea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantylcarbonyl)-N’-phenylthiourea: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.

    N-(1-Adamantylcarbonyl)-N’-[4-(trifluoromethyl)phenyl]thiourea: Similar structure but with the trifluoromethyl group in the para position, affecting its steric and electronic properties.

    N-(1-Adamantylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]urea: Contains a urea moiety instead of thiourea, leading to different hydrogen bonding capabilities and reactivity.

Uniqueness

N-(1-Adamantylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to the combination of the adamantyl group, trifluoromethyl group, and thiourea moiety. This combination imparts distinct physicochemical properties, such as high stability, lipophilicity, and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H21F3N2OS

Molecular Weight

382.4 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H21F3N2OS/c20-19(21,22)14-2-1-3-15(7-14)23-17(26)24-16(25)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H2,23,24,25,26)

InChI Key

MBRHDXOBDUDXAR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.